2-mercapto-1-(2-methoxyphenyl)-7-(5-methyl-2-thienyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one -

2-mercapto-1-(2-methoxyphenyl)-7-(5-methyl-2-thienyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Catalog Number: EVT-4486063
CAS Number:
Molecular Formula: C20H14F3N3O2S2
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound belongs to the fused pyrimidine class and acts as a tyrosine kinase and thymidylate synthase inhibitor []. It exhibited potential as an anticancer candidate in studies against various cancer cell lines [].

1-(1, 3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidines

Compound Description: This compound, synthesized from a series of reactions starting with 1,3-benzothiazole, also displayed promising anticancer activity [].

N-(hydroxyadamantan-1-yl)-5-(2,4-substitutedphenyl)-2-Methyl-4-Oxo-7-(2-oxo-2H-Chromen-3-yl)pyrido[2,3-d]Pyrimidine-3(4H)carboxamide

Compound Description: This compound represents a series of Adamantane-pyrido[2,3-d]pyrimidine derivatives synthesized and characterized in a study focused on antimicrobial activity [].

2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-3-phenyl-5-substituted-2,3-dihydro-1,3,4-thiadiazoles

Compound Description: This compound, incorporating a triazole moiety, was synthesized and evaluated for cytotoxicity against human cancer cell lines [].

5-(4-substituted)diazenyl)-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-arylthiazoles

Compound Description: This compound, also containing a triazole moiety, was part of a series synthesized and evaluated for antitumor activity [].

3-(4-substituted)-8-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-6-phenyl-1-arylpyrido[2,3-d]-[1,2,4]-triazolo-[4,3-a]pyrimidin-5(1H)-ones

Compound Description: This compound, featuring a pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one core, was evaluated for cytotoxicity against specific human cancer cell lines [].

7-(4-chlorophenyl)-2-(3-methyl-5-oxo-2,3-dihydro-1H-pyrazol-1-yl)-5-(p-tolyl)- pyrido[2,3-d]pyrimidin-4(3H)-one (5a)

Compound Description: This specific pyrido[2,3-d]pyrimidine derivative exhibited strong anticancer activity against HepG-2, PC-3, and HCT-116 cancer cell lines, exceeding the potency of doxorubicin []. It showed promising inhibitory activity against PDGFR β, EGFR, and CDK4/cyclin D1 kinases [].

pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones

Compound Description: This refers to a series of compounds synthesized using cellulose sulfuric acid as a catalyst [].

10′′-(4-Methoxy­benzyl­idene)-5′′,4′-bis(4-methoxy­phen­yl)-1′-meth­yl-2,3,2′′,3′′,7′′,8′′,9′′,10′′-octa­hydro-1H,5′′H,6′′H-indole-3-spiro-2′-pyrrolidine-3′-spiro-2′′-cyclo­hepteno[1,2-d]thia­zolo[3,2-a]pyrimidine-2,3′′-dione

Compound Description: This complex molecule incorporates a thiazolo[3,2-a]pyrimidine moiety within its structure [].

Ethyl [3-cyano-6-(2-thienyl)-4-trifluoromethylpyridin-2-ylthio]acetate (2)

Compound Description: This compound served as a key intermediate in the synthesis of various fluorine-containing heterocycles, including thieno[2,3-b]pyridine derivatives [].

Ethyl 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxylate (3)

Compound Description: Similar to compound 10, this molecule acted as a crucial intermediate in synthesizing various fluorine-containing heterocycles, including thieno[2,3-b]pyridine derivatives [].

2,3-dihydro-3-methyl-5-mercapto-6-methyl/ethyl-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-one

Compound Description: These compounds were synthesized and evaluated for their in vitro antimicrobial activities. Only 2a exhibited significant activity against Gram-positive bacteria and yeasts [].

Derivatives of 1,2-bis-sulfonamide

Compound Description: This refers to a broad class of compounds investigated as potential modulators of chemokine receptors [].

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

Compound Description: This aminopyrazole compound demonstrated selective inhibition of cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines []. It effectively reduced Mcl-1 levels and showed synergistic anti-cancer activity with Bcl2 inhibitors [].

CCT196969 [1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea]

Compound Description: This compound is a panRAF inhibitor investigated for its brain distribution and potential in treating melanoma brain metastases [].

LY3009120 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea

Compound Description: This panRAF inhibitor was studied alongside CCT196969 and MLN2480 for its brain distribution and efficacy against melanoma brain metastases [].

MLN2480 [4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-].

Compound Description: The third panRAF inhibitor studied for its brain distribution and effectiveness against melanoma brain metastases [].

Properties

Product Name

2-mercapto-1-(2-methoxyphenyl)-7-(5-methyl-2-thienyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

IUPAC Name

1-(2-methoxyphenyl)-7-(5-methylthiophen-2-yl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C20H14F3N3O2S2

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C20H14F3N3O2S2/c1-10-7-8-15(30-10)12-9-11(20(21,22)23)16-17(24-12)26(19(29)25-18(16)27)13-5-3-4-6-14(13)28-2/h3-9H,1-2H3,(H,25,27,29)

InChI Key

QWLXYBUNIZWUCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C(=C2)C(F)(F)F)C(=O)NC(=S)N3C4=CC=CC=C4OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.